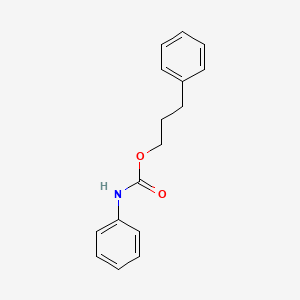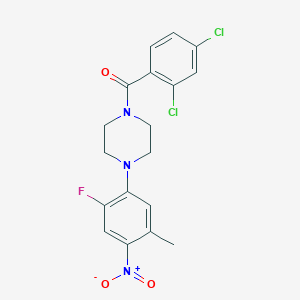![molecular formula C21H31Cl2N3O2 B4882093 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)
1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride, also known as MPPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in regulating synaptic transmission and plasticity in the central nervous system.
作用机制
MGluR7 is a G protein-coupled receptor that is primarily expressed in the presynaptic terminal of neurons. Activation of mGluR7 by glutamate inhibits the release of neurotransmitters, including glutamate itself, and regulates synaptic plasticity. 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride selectively binds to the allosteric site of mGluR7 and inhibits its activity, resulting in increased neurotransmitter release and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride enhances long-term potentiation, a cellular mechanism underlying learning and memory, in the hippocampus and prefrontal cortex of rats. 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. In addition, 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride is a highly selective antagonist of mGluR7 and does not interact with other mGluR subtypes or other neurotransmitter receptors. This specificity makes it a valuable tool for studying the role of mGluR7 in neurological and psychiatric disorders. However, the potency and efficacy of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride can vary depending on the experimental conditions and the animal model used.
未来方向
Could include investigating the effects of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride on other neurotransmitter systems, such as the dopamine and serotonin systems, and exploring the potential of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride as a treatment for other disorders, such as epilepsy and neurodegenerative diseases. In addition, the development of more potent and selective mGluR7 antagonists could improve the efficacy and specificity of this class of compounds.
合成方法
The synthesis of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride involves the reaction of mesityl oxide with 4-(2-pyridinyl)-1-piperazinecarboxaldehyde, followed by reduction with sodium borohydride and protection of the resulting alcohol with tert-butyl dimethylsilyl chloride. The protected alcohol is then deprotected with trifluoroacetic acid and converted to the dihydrochloride salt with hydrochloric acid.
科学研究应用
1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.
属性
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2.2ClH/c1-16-12-17(2)21(18(3)13-16)26-15-19(25)14-23-8-10-24(11-9-23)20-6-4-5-7-22-20;;/h4-7,12-13,19,25H,8-11,14-15H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBSCBFOHLYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridin-2-ylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)

![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)

![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)


![2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)
![4-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4882110.png)